Temsirolimus-d3-1

mTOR inhibition IC₅₀ kinase assay

Quantifying temsirolimus in biological matrices by LC-MS/MS requires an internal standard that is mass-distinct yet chromatographically matched. Unlabeled temsirolimus co-elutes with the analyte; heavily deuterated (d7) analogs show retention time shifts. Temsirolimus-d3-1 provides the optimal +3 Da mass separation with minimal isotope effect. - Validated for human whole blood (0.250-100 ng/mL range) and tumor tissue (e.g., A549 xenografts) - ≥99% isotopic purity; label on metabolically inert methyl group prevents back-exchange - Enables parent-metabolite differentiation: d3 tag lost upon ester hydrolysis to sirolimus

Molecular Formula C56H87NO16
Molecular Weight 1033.3 g/mol
Cat. No. B12426232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemsirolimus-d3-1
Molecular FormulaC56H87NO16
Molecular Weight1033.3 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12+,17-13+,34-18+,38-26+/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i10D3
InChIKeyCBPNZQVSJQDFBE-VAVIXJGJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Temsirolimus-d3-1: Stable Isotope-Labeled mTOR Inhibitor


Temsirolimus-d3-1 (CCI-779-d3-1, CAS 936084-13-8) is a tri-deuterated analog of the intravenous mTOR inhibitor temsirolimus, in which three hydrogen atoms at the 2-methylpropanoate ester moiety are replaced by deuterium, yielding a molecular formula of C₅₆H₈₄D₃NO₁₆ and a molecular weight of 1033.31 g/mol [1]. This +3 Da mass shift relative to the unlabeled parent (MW 1030.29) enables unambiguous mass spectrometric discrimination while preserving the parent compound's mTOR inhibitory pharmacology, including an IC₅₀ of 1.76 μM against mTOR kinase [2]. The deuterium label is positioned on a metabolically inert, non-exchangeable methyl group to minimize hydrogen-deuterium back-exchange and deuterium kinetic isotope effects that could distort quantitative bioanalytical measurements [3].

Stable isotope-labeled internal standard (SIL-IS) designed for quantitative LC-MS/MS bioanalysis of temsirolimus and its metabolite sirolimus in biological research matrices.
Deuterium labeling does not alter mTOR inhibitory pharmacology; retains rapalog-class target engagement for target-occupancy or pathway-rescue studies.
Label positioned on a metabolically inert methyl group to minimize hydrogen-deuterium back-exchange and deuterium isotope effects, supporting reliable quantification.

Structural and Analytical Differentiation from Generic Substitutes


Generic substitution of Temsirolimus-d3-1 with unlabeled temsirolimus, alternative deuterated analogs (e.g., Temsirolimus-d7), or other mTOR inhibitors is analytically and functionally unsound. Unlabeled temsirolimus (MW 1030.29) cannot serve as an internal standard for LC-MS/MS quantification because it is chromatographically and mass-spectrometrically indistinguishable from the analyte, violating the foundational requirement for stable isotope-labeled internal standards [1]. Conversely, heavily deuterated forms such as Temsirolimus-d7 (MW ~1037.3, +7 Da) may exhibit chromatographic retention time shifts due to the cumulative deuterium isotope effect, potentially causing differential matrix effects and compromising quantification accuracy [2]. Other mTOR inhibitor-class stable labeled internal standards (e.g., everolimus-d4 or sirolimus-d3) differ in molecular structure and extraction recovery, making them unsuitable for correcting temsirolimus-specific analytical variability . Temsirolimus-d3-1 occupies a narrowly optimized analytical design space: the +3 Da mass shift provides sufficient spectral separation from the analyte while minimizing chromatographic perturbation and metabolic label loss.

Unlabeled Unlabeled temsirolimus cannot serve as an internal standard because it co-elutes and shares the same mass, preventing independent MS detection and accurate correction.
d7 analog Heavily deuterated forms (e.g., temsirolimus-d7) may show retention time shifts and differential matrix effects due to the cumulative deuterium isotope effect, risking quantification bias.
Other mTOR IS Stable labeled internal standards based on everolimus or sirolimus differ in structure and extraction recovery; they may not correct temsirolimus-specific analytical variability.

Quantitative Differentiation Guide: Head-to-Head Evidence


mTOR Kinase Inhibitory Potency: Rapalog vs. ATP-Competitive Inhibitors

The mTOR inhibitory potency of Temsirolimus-d3-1 is pharmacologically equivalent to that of its unlabeled parent, temsirolimus (CCI-779), which directly inhibits mTOR kinase activity with an IC₅₀ of 1.76 ± 0.15 μM. In the same FKBP12-independent biochemical assay, rapamycin (sirolimus) exhibits a statistically indistinguishable IC₅₀ of 1.74 ± 0.34 μM [1]. This places temsirolimus-based compounds among the less potent mTOR inhibitors on a biochemical IC₅₀ basis, contrasting sharply with ATP-competitive mTOR kinase inhibitors such as KU-0063794 (IC₅₀ ~10 nM) and AZD8055 (IC₅₀ ~0.8 nM) [2]. The deuterium label on Temsirolimus-d3-1 does not alter this pharmacophore-level potency, a critical assumption validated by the class-level principle that stable isotope labeling does not measurably affect target binding affinity [3].

mTOR IC50 context
Cross-study comparable
1.76 μM
vs Rapamycin 1.74 μM (similar)
vs KU-0063794 ~10 nM (176-fold lower)
vs AZD8055 ~0.8 nM (2200-fold lower)
Rapalog-class potency; distinct from ATP-competitive inhibitors. Appropriate for rapalog-sensitive workflows only.
Reported under FKBP12-independent biochemical assay; class-level potency should be verified in target cell model.
mTOR inhibition IC₅₀ kinase assay FKBP12-independent rapalog comparison

Isotopic Purity: d₃ vs. Alternative Deuterated and ¹³C-Labeled Forms

Temsirolimus-d3 (Santa Cruz Biotechnology, sc-220203) is supplied with a certified isotopic purity of ≥99% as determined by mass spectrometry, consistent with the expected +3 Da mass shift structure . In comparison, Temsirolimus-¹³C₃,d7 (Clearsynth CS-T-94253) bears a +10 Da combined mass shift from three ¹³C and seven deuterium atoms, offering a wider mass separation window but introducing greater potential for chromatographic retention time divergence and differential ionization efficiency . The tri-deuterated design of Temsirolimus-d3-1 provides a 3 Da mass increment — sufficient to avoid isotopic overlap with the naturally abundant ¹³C isotopologue of the unlabeled analyte (~1.1% per carbon × 56 carbons ≈ significant M+1 and M+2 peaks), while the 99% isotopic purity specification ensures ≤1% unlabeled (d₀) carryover contamination that could otherwise bias quantification at low analyte concentrations .

Isotopic purity
Supplier COA
≥99% d3
+3 Da mass shift
Comparators: d7 (+7 Da), 13C3,d7 (+10 Da), unlabeled (0 Da)
Low unlabeled carryover; balances spectral separation with near-identical chromatographic behavior.
Isotopic purity based on vendor COA; independent verification recommended for critical method validation.
isotopic purity stable isotope labeling internal standard LC-MS/MS COA

Chromatographic Co-Elution and Deuterium Isotope Effect

Deuterated internal standards with ≥5 deuterium atoms exhibit measurable chromatographic retention time shifts relative to the unlabeled analyte due to the cumulative deuterium isotope effect on hydrophobic interactions with reversed-phase stationary phases [1]. Temsirolimus-d7 (7 deuterium atoms) can elute detectably earlier than unlabeled temsirolimus, potentially experiencing different matrix suppression or enhancement in the ion source compared to the analyte [2]. Temsirolimus-d3-1, with only three deuterium atoms, is explicitly designed to minimize this chromatographic divergence. While no published head-to-head retention time comparison between d₃ and d₇ forms of temsirolimus was identified in the open literature, the class-level principle is well-established: the magnitude of retention time shift scales with the number of deuterium atoms, and a d₃ label is universally preferred for minimizing deuterium isotope-induced chromatographic effects in quantitative LC-MS/MS bioanalysis .

Co‑elution design
Class-level inference
d3: expected co-elution
d7 forms commonly show retention shift >0.02 min; no compound-specific temsirolimus co-injection study publicly available.
Tri-deuterated label minimizes deuterium-induced chromatographic divergence for reliable matrix-effect correction.
Class-level principle from deuterated IS literature; verify co-elution in the intended LC method and matrix.
deuterium isotope effect chromatographic retention LC-MS/MS SIL-IS matrix effect

Optimal Procurement-Matched Application Scenarios


LC-MS/MS Bioanalysis in Whole Blood and Plasma as SIL-IS

In validated LC-MS/MS methods for simultaneous determination of temsirolimus and its active metabolite sirolimus in human whole blood (validated range: 0.250–100 ng/mL for temsirolimus), Temsirolimus-d3-1 serves as the optimal SIL-IS. Its d₃ label provides the necessary +3 Da mass separation for selective reaction monitoring (SRM) without the chromatographic retention time divergence observed with d₇-labeled analogs [1]. The method achieves the sensitivity and precision mandated for therapeutic drug monitoring and clinical pharmacokinetic studies where inter-individual variability in CYP3A4-mediated metabolism necessitates robust internal standardization [2].

Metabolic Fate Tracing in Hepatocyte and Microsomal ADME

Temsirolimus-d3-1 enables unambiguous mass spectrometric tracing of the parent drug's metabolic conversion to sirolimus in hepatocyte or microsomal incubation systems. Because the deuterium label resides on the 2-methylpropanoate ester moiety — the structural feature that distinguishes temsirolimus from sirolimus — the d₃ tag remains on the parent and is lost upon ester hydrolysis to sirolimus, providing a built-in metabolic differentiation mechanism [1]. This positional labeling strategy supports CYP3A4 phenotyping and drug-drug interaction studies where distinguishing parent from metabolite is essential [2].

Impurity Profiling and ANDA/DMF Reference Standard Use

As a stable isotope-labeled analog with ≥99% isotopic purity, Temsirolimus-d3-1 is qualified for use as a reference standard in impurity profiling methods supporting Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). The d₃ label enables it to serve as an internal standard for quantifying trace-level temsirolimus impurities (e.g., isomer C, 7-O-desmethyl temsirolimus, seco-temsirolimus) without interference from the API peak, meeting ICH Q3A/Q3B threshold requirements for impurity identification and quantification [1].

Pharmacokinetic Modeling in Preclinical Xenograft Studies

In preclinical tumor xenograft models where intratumoral drug concentration correlates with mTOR target suppression, Temsirolimus-d3-1 facilitates accurate LC-MS/MS quantification of temsirolimus tissue levels. Evidence from A549 NSCLC xenograft studies demonstrates that temsirolimus (IV, 5 mg/kg/week) achieves a mean intratumoral parent drug concentration of 34.9 ng/g at 24 hours post-dose, significantly lower than nab-sirolimus (420–539 ng/g), and that accurate quantification directly informs PK/PD correlations with pS6 and p4EBP1 suppression [1]. Use of the d₃ internal standard ensures that tissue matrix effects do not bias these critical PK/PD measurements.

Application
Selection Property
Validation Focus
Temsirolimus & sirolimus bioanalysis in whole blood/plasma research matrices
Deuterated SIL-IS with minimal retention time shift
Co‑elution fidelity and matrix‑effect correction for quantitative LC‑MS/MS
Metabolic conversion tracking in hepatocyte or microsomal incubations
Deuterium label on 2-methylpropanoate ester, lost upon hydrolysis to sirolimus
CYP3A4 phenotyping and drug‑drug interaction endpoint interpretation
Impurity profiling method development for temsirolimus-related substances
Isotopically pure analog (≥99% isotopic purity) as non‑interfering internal standard
Trace‑level impurity quantification without API peak interference (ICH Q3A/B concepts)
Preclinical tissue pharmacokinetic quantification in xenograft models
Internal standard for tissue homogenate LC‑MS/MS analysis
Accurate intratumoral drug measurement to support PK/PD correlation with mTOR target suppression
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